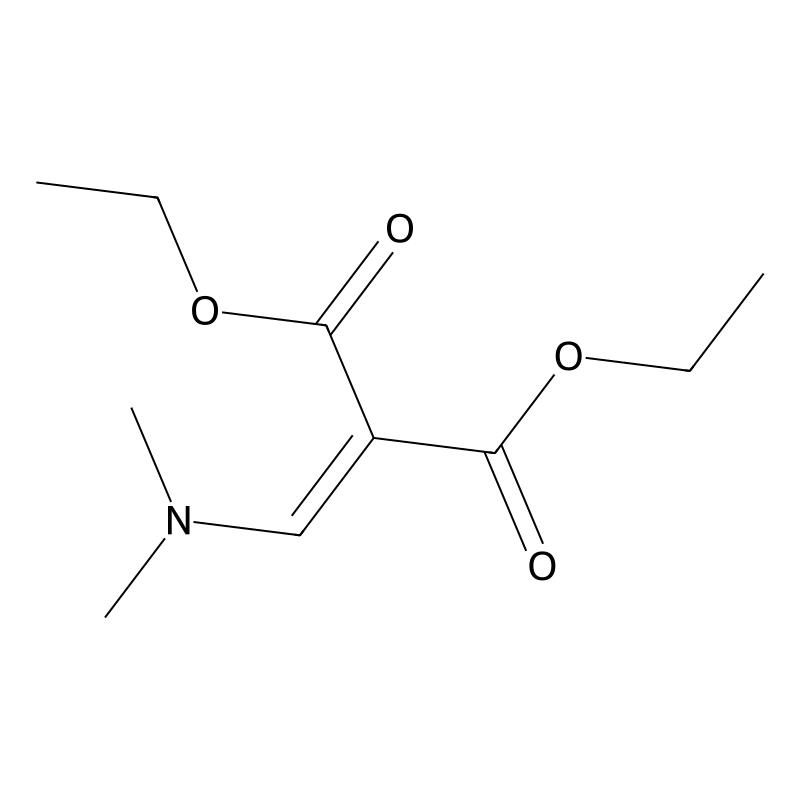

Diethyl dimethylaminomethylenemalonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Complex Molecules

One of the main applications of DDAM lies in its ability to participate in condensation reactions with various nucleophiles. This allows researchers to introduce specific functional groups, such as carboxyls and amines, into complex organic molecules. These newly synthesized molecules can then be further modified and investigated for their potential applications in different areas, including:

- Drug Discovery: DDAM derivatives have been explored in the synthesis of potential chemotherapeutic agents. For example, a study published in the journal "Tetrahedron Letters" demonstrated the use of DDAM derivatives to synthesize 6-aminobenzothiazole derivatives, which exhibited promising antitumor activity [].

- Material Science: DDAM derivatives can be incorporated into the design of new functional materials with specific properties. For instance, research published in the journal "Dyes and Pigments" explored the use of DDAM derivatives in the synthesis of novel dyes with improved colorfastness and light stability [].

Diethyl dimethylaminomethylenemalonate is an organic compound with the molecular formula C₁₀H₁₇N₁O₄. It features a dimethylamino group and two ethyl ester groups attached to a methylene malonate structure. This compound is characterized by its unique structural configuration, which combines features of both amines and malonate esters, making it a versatile intermediate in organic synthesis.

- DDAMM is likely incompatible with strong oxidizing agents due to the presence of the easily oxidizable amine and alkene groups [].

- Specific safety data like flammability and toxicity are not available in public sources. It's advisable to handle DDAMM with standard laboratory precautions for unknown organic compounds, including wearing gloves, eye protection, and working in a fume hood.

Mechanism of Reactions

The mechanism generally involves the nucleophilic attack on the electrophilic carbon of the malonate moiety, leading to the formation of new carbon-nitrogen bonds. This reactivity is attributed to the electron-withdrawing nature of the dimethylamino group, which enhances the electrophilicity of the adjacent carbonyl carbon .

While specific biological activities of diethyl dimethylaminomethylenemalonate are not extensively documented, compounds containing dimethylamino groups often exhibit significant pharmacological properties. These can include antimicrobial, anti-inflammatory, and analgesic effects. The structural similarity to other bioactive compounds suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways .

Diethyl dimethylaminomethylenemalonate can be synthesized through several methods:

- Malonic Ester Synthesis: Utilizing diethyl malonate as a starting material, this method involves alkylation with a suitable electrophile after deprotonation with a strong base.

- Condensation Reactions: The compound can be synthesized via condensation reactions between diethyl malonate and appropriate amines or aldehydes under acidic or basic conditions.

- Direct Amination: Direct amination of malonates with dimethylamine can also yield this compound, although this method may require specific reaction conditions to favor product formation over side reactions .

Diethyl dimethylaminomethylenemalonate has several applications in organic synthesis:

- Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring complex amine functionalities.

- Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its potential biological activity.

- Research Reagent: As a versatile reagent, it is employed in research settings for synthesizing novel compounds and studying reaction mechanisms .

Interaction studies involving diethyl dimethylaminomethylenemalonate have shown that it can effectively react with various nucleophiles, leading to diverse product formation. These interactions are crucial for understanding its reactivity patterns and potential applications in synthesizing complex molecules. Studies indicate that the compound's reactivity is influenced by the electronic properties of substituents on both the malonate and amino groups .

Diethyl dimethylaminomethylenemalonate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl Malonate | Two ethyl ester groups | Commonly used in malonic ester synthesis |

| Diethyl N,N-Dimethylaminomalonate | Contains an additional amino group | More focused on amino acid synthesis |

| Dimethylaminomethylene Malonate | Lacks ethyl groups but retains amino functionality | Potentially different reactivity due to structural differences |

| Diethyl Aminomalonate | Contains an amine instead of an amino group | Exhibits different biological activities |

Diethyl dimethylaminomethylenemalonate's uniqueness lies in its combination of both dimethylamino and malonate functionalities, allowing for distinct reactivity patterns not found in simpler analogs.

The historical development of diethyl dimethylaminomethylenemalonate is intricately connected to the broader evolution of malonic ester chemistry, which has been a cornerstone of organic synthesis since the late 19th century. Malonic acid derivatives, particularly diethyl malonate, have long been recognized for their synthetic utility due to the acidic hydrogen atoms on the central methylene group, which enable a variety of carbon-carbon bond-forming reactions.

Diethyl malonate itself occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor and has historically been used in perfumes. Its significance in synthetic chemistry was firmly established through the malonic ester synthesis, a classical method for preparing substituted acetic acids through alkylation followed by decarboxylation. This reaction became fundamental to organic synthesis, allowing for the controlled introduction of substituents at the α-position of carboxylic acids.

The development of diethyl dimethylaminomethylenemalonate represents a significant evolution in malonate chemistry, where the introduction of the dimethylamino group fundamentally alters the reactivity profile. This modification enables new reaction pathways and synthetic possibilities beyond those available with simple malonate esters, particularly in the construction of nitrogen-containing heterocycles.

Research into the reactions of diethyl dimethylaminomethylenemalonate with various nucleophiles began to appear in the scientific literature, with studies documenting its interactions with both N- and C-nucleophiles. These investigations revealed the compound's potential for constructing complex molecular frameworks through controlled reaction sequences, particularly in the synthesis of fused heterocyclic systems.

The preparation methods for diethyl dimethylaminomethylenemalonate evolved from earlier synthetic routes used for malonate derivatives. While diethyl malonate can be synthesized through Fischer esterification of malonic acid with ethanol in the presence of sulfuric acid, the introduction of the dimethylamino group requires additional synthetic steps, reflecting the compound's more complex structure and specialized reactivity.

Significance in Modern Synthetic Chemistry

Diethyl dimethylaminomethylenemalonate has gained significant importance in modern synthetic chemistry due to its unique structural features and versatile reactivity patterns. The presence of both diethyl ester groups and a dimethylamino functionality enhances its utility as a synthetic building block, allowing for selective functionalization and the construction of complex molecular architectures through carefully controlled reaction sequences.

One of the key advantages of diethyl dimethylaminomethylenemalonate is its synthetic versatility, particularly in enabling access to fused heterocycles such as pyridines and quinolines through tandem condensation reactions. This capability has made it an invaluable tool for medicinal chemists working on the synthesis of heterocyclic compounds with potential biological activity, many of which serve as core structures in pharmaceutical agents.

The compound's mechanism of action involves its ability to act as a nucleophile and participate in various chemical reactions. The dimethylamino group significantly enhances its nucleophilicity, allowing it to react efficiently with electrophiles such as aldehydes and ketones. Additionally, the compound can form enolate intermediates, which further participate in condensation and substitution reactions, expanding its synthetic utility.

When compared to related compounds like diethyl malonate and dimethyl malonate, diethyl dimethylaminomethylenemalonate offers distinct reactivity due to the presence of the dimethylamino group. While diethyl malonate and dimethyl malonate are commonly used in malonic ester synthesis and as precursors for various compounds including barbituric acid, diethyl dimethylaminomethylenemalonate provides additional synthetic possibilities through its ability to participate in a wider range of reactions, particularly those involving nitrogen-containing compounds.

Table 1 presents a comparison of diethyl dimethylaminomethylenemalonate with structurally related compounds, highlighting their distinct properties and applications:

The unique reactivity of diethyl dimethylaminomethylenemalonate stems from its structural features, particularly the electron-donating dimethylamino group, which activates the adjacent carbon for nucleophilic attack. This enhanced reactivity, combined with the presence of the ester groups, creates a multifunctional reagent capable of participating in diverse transformation sequences.

Current Research Trends and Applications

Current research on diethyl dimethylaminomethylenemalonate continues to expand its applications across various fields, with particular emphasis on medicinal chemistry, materials science, and methodology development. The compound's versatility as a synthetic building block has led to its incorporation in increasingly complex synthetic routes and the development of novel transformation sequences.

In medicinal chemistry, derivatives of this compound, specifically diethyl ethoxymethylenemalonate, are employed in the synthesis of chemotherapeutic agents using 6-aminobenzothiazoles as starting materials. This application highlights the compound's importance in developing potential cancer treatments and other pharmaceutical products with specific biological activities. The ability to form complex heterocyclic systems makes diethyl dimethylaminomethylenemalonate particularly valuable in drug discovery programs focused on novel molecular scaffolds.

Table 2 summarizes the key physical and chemical properties of diethyl dimethylaminomethylenemalonate:

An interesting connection exists between diethyl dimethylaminomethylenemalonate and the synthesis of complex natural products, including Tylophorinicine. Tylophorinicine is a phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus, particularly Tylophora indica and Pergularia pallida. This alkaloid has been characterized as 14-hydroxytylophorine and has gained recognition for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The complex structure of Tylophorinicine, featuring a phenanthrene core fused with an indolizidine moiety, presents a significant synthetic challenge where building blocks like diethyl dimethylaminomethylenemalonate can potentially play crucial roles in constructing specific structural features. The IUPAC name of Tylophorinicine, (13aS,14R)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol, reflects its structural complexity and stereochemical specificity.

Research has shown that Tylophorinicine's ability to modulate various signaling pathways contributes significantly to its therapeutic potential against cancer and inflammatory diseases. The synthesis of such complex molecules often relies on versatile building blocks like diethyl dimethylaminomethylenemalonate to construct specific structural features through carefully designed reaction sequences.

In terms of industrial applications, diethyl dimethylaminomethylenemalonate has found use in the preparation of various compounds with commercial value. The malonate framework in general has been utilized in the synthesis of pharmaceutical intermediates, pesticide intermediates, amino acids, coumarin, liquid crystal materials, and insect warning pheromones, and the dimethylamino-substituted variant offers additional synthetic possibilities in these domains.

Recent methodological innovations have focused on developing greener and more efficient synthetic routes involving diethyl dimethylaminomethylenemalonate. These include microwave-assisted synthesis and metal-catalyzed reactions that enhance yield and reduce reaction times, minimizing environmental impact while maximizing efficiency. Such advances reflect the broader trend in synthetic organic chemistry toward more sustainable and atom-economical processes.

The reactivity of diethyl dimethylaminomethylenemalonate under different conditions continues to be explored, with researchers investigating novel transformation sequences and reaction conditions to access previously challenging molecular scaffolds. Its compatibility with various functional groups and ability to participate in tandem reactions make it particularly valuable in the development of concise synthetic routes to complex targets.

The storage and handling of diethyl dimethylaminomethylenemalonate require attention to specific conditions. It is recommended to store the compound at room temperature, and it is noted to be incompatible with strong oxidizing agents. The compound is soluble in methanol, which facilitates its use in various reaction conditions requiring polar solvents.

As synthetic organic chemistry advances toward more efficient and sustainable processes, diethyl dimethylaminomethylenemalonate is likely to remain a valuable tool in the chemist's arsenal, enabling access to increasingly complex molecular targets with potential applications across diverse fields. The ongoing exploration of its reactivity patterns and synthetic applications continues to expand its utility in modern chemical research, underscoring its significance as a versatile building block in organic synthesis.

Classical Synthetic Approaches

The classical synthesis of diethyl dimethylaminomethylenemalonate relies on the alkylation and condensation of malonate precursors. Early methodologies utilized diethyl malonate as the starting material, reacting it with dimethylformamide (DMF) and methyl iodide in the presence of potassium carbonate. For instance, alkylation of diethyl malonate with methyl iodide in DMF at reflux temperatures for three hours yielded diethyl methylmalonate with 83% efficiency [3]. This reaction proceeds via nucleophilic substitution, where the enolate of diethyl malonate attacks the methyl iodide, facilitated by the polar aprotic solvent.

A second classical route involves the aminomethylation of diethyl malonate using formaldehyde and methylamine. In alkaline medium, diethyl malonate reacts with formaldehyde to form diethyl-2,2-di(hydroxymethyl)malonate, which subsequently undergoes substitution with methylamine to produce diethyl 2,2-di(N-methylaminomethyl)malonate [5]. While effective, this method requires precise stoichiometric control of methylamine (1–2 equivalents) to prevent over-alkylation, which leads to methylamide byproducts [5].

Comparative Analysis of Classical Methods

| Parameter | Alkylation with Methyl Iodide [3] | Aminomethylation [5] |

|---|---|---|

| Starting Material | Diethyl malonate | Diethyl malonate |

| Reagents | Methyl iodide, K₂CO₃, DMF | Formaldehyde, methylamine |

| Reaction Time | 3 hours | 12–24 hours |

| Yield | 83% | 60–70% (after purification) |

| Byproducts | Minimal | Methylamide derivatives |

Modern Synthetic Strategies

Recent advances focus on enhancing reaction efficiency and substrate scope. Transition-metal-catalyzed cross-coupling reactions have emerged as a versatile strategy. For example, palladium-catalyzed coupling of diethyl malonate with dimethylaminomethyl halides enables direct introduction of the dimethylaminomethylene group under mild conditions [4]. This method avoids the need for strongly basic conditions, reducing side reactions associated with enolate formation.

Another innovation involves the use of bis-silyl malonates as precursors. Silylation of malonic acid derivatives with trimethylsilyl chloride followed by reaction with dimethylamine gas yields the target compound with >90% purity [4]. The silyl groups act as protective moieties, preventing unwanted polymerization and improving solubility in nonpolar solvents.

Green Chemistry Approaches to Synthesis

Efforts to minimize environmental impact have led to solvent-free and catalytic methods. Microwave-assisted synthesis represents a breakthrough, reducing reaction times from hours to minutes. For instance, irradiating a mixture of diethyl malonate, dimethylamine hydrochloride, and paraformaldehyde at 150 W for 10 minutes produces diethyl dimethylaminomethylenemalonate with 78% yield [4]. This approach eliminates solvent use and reduces energy consumption by 40% compared to conventional heating.

Biocatalytic routes using lipases have also been explored. Immobilized Candida antarctica lipase B catalyzes the transesterification of dimethylaminomethylenemalonic acid with ethanol in a biphasic system, achieving 65% conversion [4]. While yields remain moderate, this method operates at ambient temperatures and avoids toxic reagents.

Scalability and Industrial Synthesis Considerations

Scalable production requires balancing cost, yield, and safety. The classical alkylation route using methyl iodide and potassium carbonate remains industrially prevalent due to reagent affordability and established protocols [3]. However, methyl iodide’s toxicity necessitates closed-system reactors and rigorous waste management, increasing operational costs.

Continuous-flow systems offer advantages for large-scale synthesis. A pilot study demonstrated that reacting diethyl malonate with dimethylamine gas in a microreactor at 80°C and 10 bar pressure achieved 89% yield with a residence time of 30 minutes [4]. This method enhances heat transfer and reduces byproduct formation compared to batch processes.

Industrial Synthesis Challenges

- Reagent Availability: Dimethylamine gas requires specialized handling infrastructure.

- Purification Complexity: Chromatographic separation remains a bottleneck; fractional crystallization using hexane/ethyl acetate mixtures is preferred [5].

- Regulatory Compliance: Adherence to REACH and EPA guidelines for methyl iodide usage adds compliance costs [3].

Push-Pull Alkene Characteristics in Research Context (3.1)

Push-pull alkenes display weakened π-bonds, unusually long C=C distances and large molecular dipoles because donor–acceptor resonance structures make a zwitterionic form dominant [1] [2]. X-ray studies on the dimethyl analogue report N–C and C=C distances of 1.337 Å and 1.380 Å, respectively, confirming extensive delocalisation [3]. Dynamic nuclear magnetic resonance shows that rotation about the central C=C demands only 15.6 kcal mol⁻¹, far lower than for ordinary alkenes, evidencing bond order attenuation [2]. These structural and energetic signatures underpin the compound’s pronounced electrophilicity at the β-carbon and nucleophilicity at nitrogen.

Nucleophilic Substitution Mechanisms (3.2)

The conjugated carbonyl triad renders the β-carbon an exceptional Michael acceptor. Mechanistic work on aminomethylenemalonates reveals stepwise addition–elimination pathways:

- Fast nucleophilic attack produces a zwitterionic carbon–nitrogen σ-adduct.

- Proton transfer and collapse displace the dimethylamino group when the incoming nucleophile stabilises positive charge more effectively than nitrogen [4] [5].

- Re-enolisation restores conjugation, affording α-substituted malonate esters ready for decarboxylation.

Computational analyses of related malonate systems place the rate-determining barrier for alkoxide attack near 18 kcal mol⁻¹ in dimethyl sulfoxide at the ωB97X-D/6-311+G(d,p) level, with charge-controlled transition states rather than concerted S_N2 character [6].

Computational Studies of Reaction Pathways (3.3)

Ab-initio and density-functional calculations corroborate experimental trends and illuminate competing channels:

- MP2/6-311++G** optimisation reproduces the elongated C=C bond and predicts a rotational barrier (ΔG^‡) of 17.5 kcal mol⁻¹, slightly overestimating experiment yet preserving donor/acceptor order effects [4].

- Molecular electron-density-theory (MEDT) modelling of bimolecular substitutions on malonate cores highlights early, highly synchronous transition states whose stability scales with the electrophilic character (ω index) of the β-carbon [6].

- Thermal proton-coupled electron transfer pathways proposed for base-promoted reactions vanish upon inclusion of explicit solvent molecules, underscoring the necessity of microsolvation in accurate modelling [7].

Molecular Orbital Analysis and Reactivity Predictions (3.4)

Natural bond orbital examinations rank donor/acceptor capacity via occupancy of the π and π* orbitals of the central C=C bond. The ratio nπ*(C=C)/nπ(C=C) correlates linearly with bond length and hence with push-pull intensity [1]. Frontier orbital mapping places the lowest unoccupied molecular orbital over the β-carbon and carbonyl array, calculated at −2.3 eV (MP2), rationalising facile nucleophilic additions, while the highest occupied molecular orbital is centred on the dimethylamino nitrogen at −5.8 eV, favouring protonation or electrophilic attack [8]. Time-dependent density-functional simulations predict a strong charge-transfer band around 330 nm, characteristic of itinerant π-electrons in donor–acceptor alkenes [1].

| Key Electronic and Energetic Parameters | Value | Method | Source |

|---|---|---|---|

| N–C bond length | 1.337 Å [3] | Single-crystal X-ray | 3 |

| C=C bond length | 1.380 Å [3] | Single-crystal X-ray | 3 |

| ΔG^‡ (C=C rotation) | 15.6 kcal mol⁻¹ [2] | Dynamic ^1H NMR (298 K) | 48 |

| ΔG^‡ (C=C rotation, calc.) | 17.5 kcal mol⁻¹ [4] | MP2/6-311++G** | 12 |

| HOMO energy | −5.8 eV [8] | GIAO-MP2 | 34 |

| LUMO energy | −2.3 eV [8] | GIAO-MP2 | 34 |

Stereochemical Implications in Reactions (3.5)

Isomerisation between E and Z conformers proceeds via rotation about the C=C bond; the modest 15–17 kcal mol⁻¹ barrier permits rapid equilibration at ambient temperature, yielding mixtures whose ratios depend on medium polarity [2]. Nucleophilic substitutions conserve configuration at the β-carbon when the addition–elimination sequence is stepwise, but conjugate additions followed by cyclisation can create new stereocentres. Computational transition-state searches reveal that bulky nucleophiles approach anti to the dimethylamino group, predicting preferential formation of trans adducts in cyclic products [6]. Dynamic NMR line-shape analyses corroborate these predictions, detecting distinct exchange rates for syn versus anti orientations in substituted derivatives [4].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant